molecular formula C19H18ClNO3 B11420938 N-(5-chloro-2-methoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide

N-(5-chloro-2-methoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11420938
M. Wt: 343.8 g/mol
InChI Key: WDJVYXFNAZTRLT-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide is a synthetic small molecule characterized by a benzofuran core linked to an ethyl group at position 5 and an acetamide moiety at position 3. The acetamide side chain is further substituted with a 5-chloro-2-methoxyphenyl group.

The structural uniqueness of this compound lies in the combination of the electron-withdrawing chlorine atom and electron-donating methoxy group on the phenyl ring, which may influence its electronic properties and biological interactions.

Properties

Molecular Formula

C19H18ClNO3

Molecular Weight

343.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C19H18ClNO3/c1-3-12-4-6-17-15(8-12)13(11-24-17)9-19(22)21-16-10-14(20)5-7-18(16)23-2/h4-8,10-11H,3,9H2,1-2H3,(H,21,22)

InChI Key

WDJVYXFNAZTRLT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Substitution Reactions: Introduction of the chloro and methoxy groups on the phenyl ring.

    Acetamide Formation: This step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Halogen atoms like chlorine can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-(5-chloro-2-methoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide exhibit significant antimicrobial activity. For instance, studies on 5-chloro derivatives have shown effectiveness against various bacterial and fungal strains, surpassing traditional antibiotics like penicillin G and ciprofloxacin .

CompoundActivity TypeTarget OrganismReference
This compoundAntimicrobialMycobacterium, Fungi
4-Chloro derivativesAntimicrobialBacterial Strains

Anticancer Potential

The compound's structural characteristics make it a candidate for anticancer drug development. Preliminary evaluations suggest that similar compounds can inhibit tumor cell proliferation by targeting specific receptors involved in cancer pathways. For example, the design of molecular hybrids that incorporate benzofuran structures has been linked to enhanced anticancer activity .

Receptor Binding Studies

Binding affinity studies have demonstrated that derivatives of this compound interact with dopamine receptors, particularly D2 and D3 receptors. This interaction is crucial for developing treatments for neurological disorders such as schizophrenia and Parkinson's disease .

Receptor TypeBinding Affinity (Ki)Reference
D2 Receptor22 nM
D3 Receptor18 nM

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of chloro-substituted benzamides revealed that this compound exhibited comparable antimicrobial activity to established drugs. The structure-activity relationship (SAR) analysis indicated that the presence of the benzofuran moiety significantly enhances biological activity .
  • Anticancer Activity : In vitro studies on cancer cell lines demonstrated that compounds with similar structural motifs inhibited cell growth effectively. The research highlighted the importance of substituent variations in modulating activity against specific cancer types .

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity
Target Compound Benzofuran 5-Ethyl, 3-acetamide (5-Cl-2-MeO-phenyl) ~347.8 Under investigation
N-(5-Chloro-2,4-dimethoxyphenyl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide 1,3,4-Oxadiazole 5-(2-Methylfuran), sulfanyl group ~492.0 Anticancer (IC50: 4.6–15.5 μM)
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid Benzofuran 5-Fluoro, 7-methyl, 3-methylsulfanyl ~298.3 Antimicrobial (reported)
N-(5-Chloro-2-methoxyphenyl)-2-(1-naphthyloxy)acetamide Acetamide 1-Naphthyloxy ~341.8 Not reported
N-(2-Iodophenyl)acetamide Acetamide 2-Iodophenyl ~275.1 Synthetic intermediate
Key Observations:

Substituent Position and Electronic Effects :

  • The target compound’s 5-chloro-2-methoxyphenyl group contrasts with N-(5-Chloro-2,4-dimethoxyphenyl)-...acetamide , which has an additional methoxy group at position 4. This difference may alter receptor binding due to steric and electronic effects.
  • The ethyl group on the benzofuran core distinguishes it from 2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid , which features fluorine and methylsulfanyl groups, likely enhancing polarity.

Biological Activity Trends: Compounds with sulfur-containing groups (e.g., sulfanyl in , methylsulfanyl in ) exhibit notable bioactivity, such as anticancer or antimicrobial effects. The target compound lacks such groups, suggesting its activity profile may differ.

Key Observations:
  • The synthesis of benzofuran derivatives often employs base-mediated cyclization (e.g., K₂CO₃ in acetonitrile for ) or acid-catalyzed reactions.
  • Thiol-ether coupling (as in ) is critical for introducing sulfur-based functional groups, which are absent in the target compound.

Pharmacological and Physicochemical Properties

Table 3: Activity and Solubility Profiles

Compound Name IC50 (μM) Solubility (Predicted) LogP
Target Compound Not reported Moderate ~3.2
N-(5-Chloro-2,4-dimethoxyphenyl)-...acetamide 2.2–15.5 (HepG2, MCF7) Low ~4.1
2-(5-Fluoro-7-methyl-3-methylsulfanyl-...acid Antimicrobial Low (crystalline) ~2.8
Key Observations:
  • The target compound’s predicted LogP (~3.2) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
  • Sulfur-containing analogues (e.g., ) exhibit lower solubility due to crystallinity but show potent bioactivity, highlighting a trade-off in drug design.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide is a synthetic organic compound belonging to the class of acetamides. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C17H18ClO2C_{17}H_{18}ClO_2, with a molecular weight of approximately 300.78 g/mol. The compound features a chloro-substituted methoxyphenyl moiety and an ethyl-benzofuran group, which may contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For example, derivatives containing benzofuran and chloro-substituents have shown moderate to good antibacterial activity against various strains:

Bacterial Strain MIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa11.29

These findings suggest that this compound may possess similar antimicrobial capabilities, warranting further investigation into its efficacy against specific pathogens .

Antioxidant Activity

Compounds with structural similarities have also been evaluated for their antioxidant properties. The ability to scavenge free radicals and reduce oxidative stress is crucial in preventing cellular damage. Preliminary assays indicate that certain derivatives can significantly inhibit oxidative stress markers, which could be relevant for neurodegenerative diseases .

Neuroprotective Effects

Given the structural attributes of this compound, it is hypothesized that this compound may exhibit neuroprotective effects. Research on related compounds has demonstrated inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative disorders like Alzheimer's disease:

Enzyme Inhibition IC50 (µM)
AChE0.08
BuChE0.14

These results suggest that this compound may function as a multitarget-directed ligand, potentially influencing neurodegeneration pathways .

Case Studies

  • Study on Structural Analogues : A study evaluated several analogues of benzofuran derivatives for their neuroprotective effects in vitro. Compounds similar to this compound demonstrated significant AChE inhibition and reduced Aβ aggregation in cell cultures, highlighting the potential therapeutic applications in Alzheimer's treatment .
  • In Vivo Assessments : Animal models treated with related compounds exhibited reduced behavioral deficits associated with neurodegeneration, indicating that these compounds could cross the blood-brain barrier effectively and exert protective effects on neuronal health .

Q & A

Q. Basic

  • X-ray Crystallography : Resolve the 3D structure and confirm substituent positions. Use SHELXL for refinement and ORTEP-3 for graphical representation of thermal ellipsoids .
  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C spectra to verify proton environments (e.g., methoxy singlet at ~3.8 ppm, benzofuran aromatic protons between 6.5–7.5 ppm).
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion).

How can crystallographic data discrepancies (e.g., disorder or twinning) be resolved during structural refinement?

Q. Advanced

  • Disorder Handling : Use the PART instruction in SHELXL to model disordered atoms. Apply geometric restraints to maintain chemically reasonable bond lengths/angles .
  • Twinning : For twinned crystals, employ the TWIN/BASF commands in SHELXL. Validate with the Hooft parameter or R-factor ratio (e.g., Rint<0.05R_{\text{int}} < 0.05) .
  • Validation Tools : Cross-check with PLATON or CCDC Mercury to ensure hydrogen-bonding networks align with intermolecular interactions .

What strategies are effective for reconciling contradictory spectroscopic and crystallographic data?

Q. Advanced

  • Dynamic NMR : If rotational barriers cause NMR signal splitting (e.g., hindered acetamide rotation), compare variable-temperature NMR with crystallographic torsion angles .
  • DFT Calculations : Use Gaussian or ORCA to compute theoretical NMR shifts and overlay with experimental data.
  • Synchrotron Data : Collect high-resolution X-ray data (<1.0 Å) to resolve ambiguities in electron density maps .

How can researchers explore the biological activity of this compound, given its structural features?

Q. Advanced

  • Target Prediction : Use docking software (AutoDock, Glide) to screen against proteins with benzofuran-binding pockets (e.g., kinases or GPCRs). The ethyl group at position 5 may enhance hydrophobic interactions .
  • In Vitro Assays : Test antimicrobial activity via microdilution (MIC values) or antitumor efficacy using MTT assays. Compare with structurally similar compounds (e.g., 5-cyclohexyl-benzofuran derivatives ).

What role do hydrogen-bonding interactions play in stabilizing the crystal lattice?

Advanced
The acetamide N–H group typically forms hydrogen bonds with electron-rich acceptors (e.g., methoxy oxygen or chloride). In analogous structures, N–H···O bonds (2.8–3.0 Å) create infinite chains or sheets, stabilizing the lattice. Use Mercury to map supramolecular motifs .

Which computational methods are suitable for predicting the compound’s reactivity or stability?

Q. Advanced

  • Reactivity : Apply Fukui indices (via DFT) to identify electrophilic/nucleophilic sites. The chloro and methoxy groups may direct substitution reactions.
  • Degradation Pathways : Perform accelerated stability studies (40°C/75% RH) with HPLC monitoring. Use QSAR models to predict hydrolytic susceptibility of the acetamide bond.

How can electron density maps improve the accuracy of structural models?

Advanced
High-resolution maps (e.g., from synchrotron data) allow precise localization of heavy atoms and hydrogen positions. For example:

  • Residual Density : Identify solvent molecules or counterions in voids.
  • Anisotropic Refinement : Model thermal motion using ADPs in SHELXL to reduce RR-factors .

What structural modifications could enhance the compound’s bioactivity?

Q. Advanced

  • Substituent Engineering : Replace the 5-ethyl group with bulkier alkyl chains to improve lipophilicity (logP optimization).
  • Ring Functionalization : Introduce electron-withdrawing groups (e.g., nitro) to the benzofuran core to modulate electronic effects .

How should researchers assess the compound’s stability under varying experimental conditions?

Q. Basic

  • Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures.
  • Photostability : Expose to UV light (e.g., 254 nm) and monitor degradation via HPLC.
  • Solution Stability : Test in buffers (pH 1–12) at 37°C; use LC-MS to identify hydrolysis products .

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